methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate
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Overview
Description
Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate, also known as Methyl 4-carboxy-2-oxo-2H-1,2-thiazine-3-carboxylate, is a chemical compound with potential applications in scientific research. This compound belongs to the family of thiazolidine-4-carboxylic acid derivatives and is commonly used in the synthesis of various organic compounds.
Scientific Research Applications
Antimicrobial Activity
Methyl (S)-serinate S,S-dioxide has demonstrated significant antimicrobial potential. For instance, endophytic fungi associated with Citrus macroptera (an endangered ethnomedicinal plant) produce bioactive metabolites, including this compound. These metabolites exhibit antimicrobial effects against bacteria such as Staphylococcus epidermidis and Sclerotinia sclerotiorum . Further research could explore its use in pharmaceuticals and agriculture.
Phytochemical Content
The secondary metabolites extracted from Talaromyces assiutensis , a fungus inhabiting Citrus macroptera , contain methyl (S)-serinate S,S-dioxide. Quantitative analysis revealed high flavonoid content, followed by alkaloids, saponins, and terpenoids. These phytochemicals contribute to the compound’s bioactivity .
Chemical Characterization
Gas chromatography-mass spectrometry (GC-MS) analysis identified several compounds associated with methyl (S)-serinate S,S-dioxide. Notably, 3-undecene-5-methyl, 2,5-dihydroxy-3-methyl-2,5-cyclohexadiene-1,4-dione, and 3-n-hexylthiolane, S,S-dioxide were detected . These findings provide insights into its chemical profile.
Alternative Source for Metabolites
Given the decline in plant populations due to industrial use, microorganisms like endophytes offer an alternative source of valuable metabolites. Methyl (S)-serinate S,S-dioxide, produced by endophytic fungi, exemplifies this potential. Researchers can explore its applications as a sustainable replacement for synthetic compounds .
Thiophene S-Oxides
Thiophene S-oxides, including methyl (S)-serinate S,S-dioxide, have relevance in pharmaceuticals. They are metabolites of thienyl-containing drugs like ticlopidine and clopidogrel. Understanding their preparation and reactivity is crucial for drug development .
Mechanism of Action
Mode of Action
Compounds with similar structures, such as thiophene s,s-dioxides, have been found to exhibit interesting properties for electronic devices, particularly a reduced homo–lumo band gap . This suggests that Methyl (S)-serinate S,S-dioxide might interact with its targets in a way that influences electronic properties.
Biochemical Pathways
Thiophene s-oxides, which share structural similarities with this compound, have been found to be good dienes in [4 + 2]-cycloaddition reactions . This suggests that Methyl (S)-serinate S,S-dioxide might influence similar biochemical pathways.
Result of Action
Based on the properties of structurally similar compounds, it can be hypothesized that this compound might influence electronic properties at a molecular level .
Action Environment
It is known that the structure of similar compounds, such as thiourea dioxide, depends on its environment .
properties
IUPAC Name |
methyl (4S)-2,2-dioxooxathiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5S/c1-9-4(6)3-2-10-11(7,8)5-3/h3,5H,2H2,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUAICDRECZJGG-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-serinate S,S-dioxide | |
CAS RN |
1621706-78-2 |
Source
|
Record name | methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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